NO-prednisolone

Descripción general

Descripción

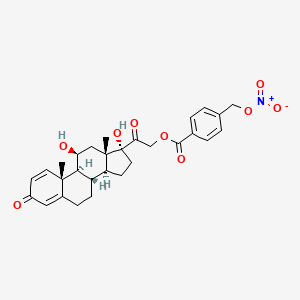

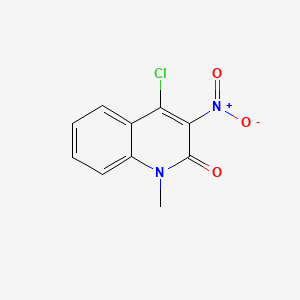

NO-prednisolone is a compound that effectively stimulates the production of IL-10 in vivo . It is a Prednisolone derivative that releases nitric oxide (NO) . Prednisolone is a glucocorticoid used to treat certain types of allergies, inflammatory conditions, autoimmune disorders, and cancers . Some of these conditions include adrenocortical insufficiency, high blood calcium, rheumatoid arthritis, dermatitis, eye inflammation, asthma, and multiple sclerosis .

Synthesis Analysis

Prednisone and prednisolone are traditionally synthesized following a very efficient route . The process starts with the oxidation of the hydroxyl group at carbon-11, then the epoxide is opened with hydrobromic acid, and subsequent Ni-Ra reduction of bromine yields the final product .Molecular Structure Analysis

Prednisolone is a white crystalline powder . Its chemical formula is C21H28O5 .Chemical Reactions Analysis

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin (PG) synthesis via two actions on the arachidonic acid (AA) pathway .Physical And Chemical Properties Analysis

Prednisolone is anhydrous or contains one and one-half molecules of water of hydration . It contains not less than 97.0 percent and not more than 102.0 percent of C21H28O5, calculated on the dried basis .Aplicaciones Científicas De Investigación

Prednisolone in Respiratory Distress Syndrome : Prednisolone has been investigated for its effects in respiratory distress syndrome (ARDS), particularly its role in superoxide formation in endothelial cells. It was found that prednisolone can increase superoxide formation in porcine pulmonary artery endothelial cells through a downregulation of endogenous eNOS expression. This finding suggests a potential mechanism for the ineffectiveness of prednisolone in treating ARDS and highlights the possibility of coadministering an NO donor to enhance prednisolone's effectiveness in ARDS treatment (Muzaffar et al., 2005).

Anti-Inflammatory Activity in Allergic Reactions : The addition of a nitric oxide-releasing moiety to prednisolone has shown to enhance the anti-inflammatory activity of this glucocorticoid. For example, studies have examined its effects on allergic pleural eosinophil recruitment in rats, suggesting its potential effectiveness in managing eosinophilic inflammation (Oliveira et al., 2008).

Regulatory T Cells in Colitis : Research on NCX-1015, a nitric oxide-releasing derivative of prednisolone, demonstrated its protective effects against colitis in mice. NCX-1015 was found to enhance regulatory T cells in the lamina propria and provide protection against colitis, suggesting a novel therapeutic approach for such inflammatory conditions (Fiorucci et al., 2002).

Development of NO-steroids : The development of NO-steroids, including nitro esters of prednisolone, has been a significant advancement. These compounds combine the pharmacological properties of glucocorticoids and nitric oxide, potentially offering enhanced anti-inflammatory properties and reduced side effects compared to traditional glucocorticoids. Initial studies have shown promising results in animal models of inflammation (Baraldi et al., 2004).

Inflammatory Liver Diseases Treatment : Prednisolone has been used in the treatment of inflammatory liver diseases like autoimmune hepatitis and alcoholic hepatitis. However, its effectiveness is still debated, and further research is needed to understand how it affects liver disease progression (Kwon et al., 2014).

- ) found that NCX-1015 had significantly enhanced anti-inflammatory activity compared to prednisolone. This was demonstrated in a rat model of inflammation, where NCX-1015 required lower doses to achieve similar or better anti-inflammatory effects than prednisolone (Turesin et al., 2003).

Potential of Nitrosterols : The development of nitrosterols, which are NO-releasing forms of glucocorticoids like prednisolone, has been a significant step forward. These compounds have shown more potent anti-inflammatory effects than their parent molecules in animal models. They are also less likely to cause the side effects typically associated with glucocorticoids, making them a promising development in anti-inflammatory drug therapy (Doggrell, 2005).

Circadian Influence on Pharmacokinetics/Pharmacodynamics : The impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone has been studied, highlighting the importance of considering timing in therapy for better clinical outcomes with fewer side effects (Xu et al., 2008).

Mecanismo De Acción

Prednisolone reduces inflammatory mediators via an intracellular action involving reduced transcription of inflammatory mediators . This action suppresses immune and inflammatory actions by several mechanisms . Upon binding, formation of the GC/GCR complex causes dissociation of chaperone proteins from the glucocorticoid receptor enabling the GC/GCR complex to translocate inside the nucleus .

Safety and Hazards

Direcciones Futuras

There are ongoing clinical trials exploring the effects of prednisolone treatment in various conditions such as acute interstitial nephritis and Sjögren’s syndrome . These studies aim to provide important information on the effects of prednisolone treatment and as well as prognostic information relevant for future use of biomarkers and histology .

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHYBJOMJPGNMM-KGWLDMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NO-prednisolone | |

CAS RN |

327610-87-7 | |

| Record name | NO-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)

![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)

![N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide](/img/structure/B1663218.png)

![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)

![N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)

![2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B1663228.png)

![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate](/img/structure/B1663232.png)